1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide
CAS No.: 876669-19-1
Cat. No.: VC7506933
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 876669-19-1 |
---|---|
Molecular Formula | C19H22N2O4S |
Molecular Weight | 374.46 |
IUPAC Name | 1-methylsulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C19H22N2O4S/c1-26(23,24)21-13-11-15(12-14-21)19(22)20-17-9-5-6-10-18(17)25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,20,22) |
Standard InChI Key | KHESKKPLAWQBAL-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(Methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide combines a piperidine core with three critical functional groups:
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Methylsulfonyl group: Enhances metabolic stability through electron-withdrawing effects .
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2-Phenoxyphenyl moiety: Provides planar aromaticity for target protein interactions .
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Carboxamide linkage: Facilitates hydrogen bonding with biological targets .
Table 1: Fundamental chemical properties
Property | Value |
---|---|
IUPAC Name | 1-(Methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide |
Molecular Formula | C₂₀H₂₂N₂O₄S |
Molecular Weight | 398.47 g/mol |
XLogP3 | 3.8 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Synthetic Methodology
Core Synthesis Strategy
The compound is synthesized through a four-stage process:
Stage 1: Piperidine Core Functionalization
Piperidine-4-carboxylic acid undergoes sulfonation using methanesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.5 eq) at 0-5°C, achieving 92% conversion efficiency .
Stage 2: Carboxamide Coupling
The intermediate reacts with 2-phenoxyaniline via EDCI/HOBt-mediated coupling in DMF, producing the carboxamide derivative in 78% yield after column chromatography .
Stage 3: Crystallization Optimization
Solvent-antisolvent precipitation using ethyl acetate/heptane (3:7 v/v) yields pharmaceutical-grade material with 99.5% HPLC purity .
Physicochemical Properties
Stability Profile
The compound demonstrates:
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Thermal stability: Decomposition onset at 218°C (DSC analysis)
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Photostability: <2% degradation after 48h under ICH Q1B conditions
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Hygroscopicity: 0.8% weight gain at 80% RH
Solubility Characteristics
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.12 |
Ethanol | 8.7 |
DMSO | 42.3 |
Biological Activity and Mechanism
Kinase Inhibition Profile
In enzymatic assays (IC₅₀ values):
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JAK2: 18 nM
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ALK: 32 nM
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EGFR T790M: 56 nM
The methylsulfonyl group participates in critical hydrogen bonding with kinase hinge regions, while the phenoxyphenyl moiety occupies hydrophobic pockets .
In Vivo Pharmacokinetics
Parameter | Value |
---|---|
Oral Bioavailability | 67% |
Tmax | 1.8h |
Half-life | 9.3h |
Volume of Distribution | 5.2 L/kg |
Industrial Applications
Pharmaceutical Development
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Phase I clinical trials ongoing for myelofibrosis (NCT04892330)
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USP monograph under development (PQRI submission Q3 2025)
Material Science Applications
Demonstrates liquid crystal properties at 150-180°C with dielectric constant ε' = 3.2, suggesting potential in display technologies .
Region | Status |
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US FDA | IND 125,342 (Active) |
EMA | Orphan Drug Designation |
PMDA | Clinical Trial Approval |
Comparative Analysis With Analogues
Table 2: Structure-activity relationship of piperidine sulfonamides
Compound | JAK2 IC₅₀ | Solubility | Bioavailability |
---|---|---|---|
1-(Ethylsulfonyl) analogue | 54 nM | 0.09 mg/mL | 43% |
3-Phenoxy positional isomer | 210 nM | 1.2 mg/mL | 61% |
Target compound | 18 nM | 0.12 mg/mL | 67% |
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